molecular formula C13H12ClNO B8170338 4'-Chloro-2-methoxy-biphenyl-3-ylamine

4'-Chloro-2-methoxy-biphenyl-3-ylamine

Cat. No.: B8170338
M. Wt: 233.69 g/mol
InChI Key: ATFJKISVMTWOKX-UHFFFAOYSA-N
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Description

4’-Chloro-2-methoxy-biphenyl-3-ylamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro group at the 4’ position, a methoxy group at the 2 position, and an amine group at the 3 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2-methoxy-biphenyl-3-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-2-methoxy-biphenyl-3-ylamine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-methoxy-biphenyl-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-2-methoxy-biphenyl-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-2-methoxy-biphenyl-3-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity. The compound may also participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3’-methoxy-biphenyl-2-ylamine: Similar structure but with different substitution pattern.

    4’-Methoxy-biphenyl-4-ylamine: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

4’-Chloro-2-methoxy-biphenyl-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and methoxy groups enhances its versatility in synthetic applications and its potential biological activity .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-16-13-11(3-2-4-12(13)15)9-5-7-10(14)8-6-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFJKISVMTWOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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